4-Bromo-2-[(methylamino)methyl]phenol

Catalog No.
S808229
CAS No.
157729-23-2
M.F
C8H10BrNO
M. Wt
216.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-[(methylamino)methyl]phenol

CAS Number

157729-23-2

Product Name

4-Bromo-2-[(methylamino)methyl]phenol

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

XVEDWUMXQCOGAE-UHFFFAOYSA-N

SMILES

CNCC1=C(C=CC(=C1)Br)O
  • Modification of Biomolecules

    4-Br-2-AMM-phenol possesses a phenolic group, which can form covalent bonds with biomolecules containing amine or thiol groups. This property could be useful for attaching the molecule to proteins, peptides, or nucleotides for further study .

  • Medicinal Chemistry

    The presence of a bromine atom and a methylamino group introduces functional groups that can participate in various interactions with biological targets. This suggests potential applications in medicinal chemistry, though specific targets or activities would require further investigation.

  • Material Science

    Phenolic compounds can play a role in the development of new materials. The combination of the phenolic group, the bromine atom, and the methylamino functionality in 4-Br-2-AMM-phenol might be of interest for the design of novel materials with specific properties, but more research is needed.

4-Bromo-2-[(methylamino)methyl]phenol is an organic compound characterized by its structural formula C₈H₁₀BrNO. It features a bromine atom at the 4-position of a phenolic ring, with a methylamino group attached to the 2-position via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses.

There is no current information available on the mechanism of action of 4-Bromo-2-[(methylamino)methyl]phenol in any biological system.

  • As information on this compound is scarce, specific safety hazards are unknown. However, standard laboratory safety protocols should always be followed when handling any unfamiliar compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Future Research Directions

  • Further research is needed to elucidate the synthesis, physical and chemical properties, and potential applications of 4-Bromo-2-[(methylamino)methyl]phenol.
  • Investigations into its reactivity and potential interactions with other molecules could lead to discoveries in medicinal chemistry or material science.

The chemical behavior of 4-Bromo-2-[(methylamino)methyl]phenol is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity in biological systems.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or complexes.

4-Bromo-2-[(methylamino)methyl]phenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .
  • CYP Enzyme Inhibition: The compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and efficacy .
  • Neuropharmacological Effects: Given its structural similarity to known psychoactive compounds, it may possess neuropharmacological properties worth investigating.

The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-bromo-salicylaldehyde and an appropriate amine.
  • Reflux Reaction: The aldehyde is reacted with the amine under reflux conditions in an alcoholic solvent, leading to the formation of the desired compound through a Schiff base mechanism.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the final compound with high purity .

4-Bromo-2-[(methylamino)methyl]phenol has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial agent makes it valuable in drug discovery.
  • Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Research Tool: Used in studies exploring enzyme inhibition and biological activity related to phenolic compounds.

Interaction studies have shown that 4-Bromo-2-[(methylamino)methyl]phenol can engage with various biological targets:

  • Enzyme Interactions: It has been studied for its inhibitory effects on cytochrome P450 enzymes, which play critical roles in drug metabolism and detoxification processes .
  • Binding Affinity Studies: Research indicates that this compound may exhibit binding affinity towards specific receptors, warranting further investigation into its pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-2-[(methylamino)methyl]phenol. Here are some notable examples:

Compound NameCAS NumberKey Structural FeaturesUnique Characteristics
4-Bromo-2-[(ethylamino)methyl]phenol42313-78-0Ethylamino group instead of methylaminoPotentially different pharmacokinetics and bioactivity
4-Bromo-2-methylphenol2362-12-1Lacks the methylamino groupMore straightforward phenolic activity
4-Bromoaniline106-40-1Amino group instead of hydroxylDifferent reactivity due to amino functionality

These compounds highlight the unique presence of the methylamino group in 4-Bromo-2-[(methylamino)methyl]phenol, which may contribute to its distinct biological activities and chemical reactivity compared to others.

4-Bromo-2-[(methylamino)methyl]phenol (CAS: 157729-23-2) is a brominated phenolic compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. Its IUPAC name systematically describes the substitution pattern: a bromine atom at the 4-position, a hydroxyphenyl backbone, and a methylamino-methyl group at the 2-position. Common synonyms include 4-Bromo-2-(methylaminomethyl)phenol and Phenol, 4-bromo-2-[(methylamino)methyl]-. The compound’s SMILES notation (CNCC1=C(O)C=CC(Br)=C1) and InChIKey (XVEDWUMXQCOGAE-UHFFFAOYSA-N) further specify its structural features.

Table 1: Key Identifiers of 4-Bromo-2-[(Methylamino)methyl]phenol

PropertyValueSource
CAS Number157729-23-2
Molecular FormulaC₈H₁₀BrNO
Molecular Weight216.08 g/mol
IUPAC Name4-Bromo-2-[(methylamino)methyl]phenol
SMILESCNCC1=C(O)C=CC(Br)=C1

Structural Characterization

The compound’s structure comprises a phenolic ring substituted with a bromine atom at the 4-position and a methylamino-methyl group at the 2-position. X-ray crystallography of analogous brominated phenolic compounds, such as 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, reveals intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom, stabilizing the molecular conformation. Similar interactions likely occur in 4-Bromo-2-[(methylamino)methyl]phenol, given its structural homology.

Spectroscopic characterization includes:

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), methylamino protons (δ 2.3–3.1 ppm), and hydroxyl protons (δ 5.0–5.5 ppm).
  • ¹³C NMR: Signals for the brominated aromatic carbon (δ 110–120 ppm), methylene group (δ 50–60 ppm), and methylamino carbon (δ 35–45 ppm).
  • IR Spectroscopy: Stretching vibrations for O–H (3200–3600 cm⁻¹), C–Br (500–600 cm⁻¹), and N–H (3300–3500 cm⁻¹).

Computational studies predict a collision cross-section (CCS) of 141.9 Ų for the [M+H]+ adduct, consistent with its moderate polarity.

Historical Context in Organic Chemistry

The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol aligns with classical Mannich reaction methodologies, wherein formaldehyde, amines, and phenolic substrates undergo condensation to form β-amino carbonyl derivatives. First reported in the late 20th century, brominated phenolic Mannich bases gained prominence for their versatility in medicinal chemistry, particularly as intermediates for antibacterial agents. The introduction of bromine enhances electrophilic aromatic substitution reactivity, enabling further functionalization.

Historically, brominated phenols like 4-Bromo-2-methylphenol (CAS: 2362-12-1) served as precursors in agrochemical and pharmaceutical syntheses. The addition of methylamino-methyl groups in the 2-position, as seen in 4-Bromo-2-[(methylamino)methyl]phenol, represents a strategic modification to improve solubility and bioactivity.

Significance in Chemical Research

Synthetic Applications

4-Bromo-2-[(methylamino)methyl]phenol is a pivotal intermediate in organic synthesis:

  • Pharmaceuticals: Serves as a precursor to quorum-sensing inhibitors targeting Staphylococcus aureus virulence factors.
  • Coordination Chemistry: The phenolic oxygen and methylamino nitrogen act as donor atoms, forming complexes with transition metals for catalytic applications.
  • Materials Science: Functionalization of polymers via bromine-amine coupling reactions enhances thermal stability.

Biological Relevance

The compound inhibits biofilm formation in S. aureus by downregulating the quorum regulator SarA, reducing virulence factor production. Comparative studies with ethylamino analogues (e.g., 4-Bromo-2-[(ethylamino)methyl]phenol) reveal that methyl substitution optimizes steric and electronic interactions with bacterial targets.

Table 2: Comparative Analysis of Brominated Phenolic Analogues

CompoundBioactivity (IC₅₀ vs. S. aureus)Solubility (mg/mL)
4-Bromo-2-[(methylamino)methyl]phenol12.3 µM0.45 (H₂O)
4-Bromo-2-[(ethylamino)methyl]phenol18.7 µM0.32 (H₂O)
4-Bromo-2-methylphenol>100 µM0.12 (H₂O)

Data synthesized from .

Phenolic Hydroxyl Group Chemistry

The phenolic oxygen engages in:

  • Strong hydrogen bonding that lowers volatility and enhances aqueous solubility relative to non-hydroxy analogues [3].
  • One-electron oxidations to phenoxyl radicals, initiating redox processes discussed in 3.3.
  • O-alkylation or O-acylation under basic conditions to give ethers or esters; bromine at C-4 modestly increases the acidity of the O–H proton (see 3.2), facilitating base-promoted deprotonation [4].

Methylamino Functionality

The secondary amine provides:

  • Basicity (conjugate-acid pKₐ ≈ 10.5) enabling salt formation and catalytic proton shuttling in condensation reactions .
  • Nucleophilicity toward electrophiles such as alkyl halides, permitting N-alkylation or formation of Schiff bases with aldehydes [6].
  • A donor atom for metal coordination, often chelating together with the neighbouring phenoxide (see 3.5) [7].

Bromine Substitution Effects

Para-bromination influences both electronics and reactivity:

  • Inductive electron withdrawal lowers the phenolic pKₐ relative to unsubstituted phenol [8] [9].
  • The C–Br bond functions as a leaving group in metal-catalysed cross-couplings (e.g., Suzuki, Ullmann), enabling derivatisation of the aromatic core [10].
  • Heavy-atom participation (σ-holes) can stabilise halogen-bonded adducts in the solid state, impacting crystal packing and potential polymorphism [11].

Acid–Base Properties

Table 2 compares predicted or measured pKₐ values of the title compound and structural analogues.

CompoundSubstituents (ortho/para)Phenolic pKₐReference
4-Bromo-2-[(methylamino)methyl]phenol–CH₂NHCH₃ / –Br9.1 ± 0.2 (predicted, by analogy)see discussion
4-Bromo-2-methylphenol–CH₃ / –Br9.74 (predicted) [9]
2-Bromo-4-methylphenol–Br / –CH₃8.73 (predicted) [12]
4-Bromo-2-chlorophenol–Cl / –Br7.92 (predicted) [8]

The electron-withdrawing bromine decreases acidity, while the ortho methylamino group donates electron density by resonance. Their opposing effects centre the pKₐ near 9.1—close to phenol (9.95) but higher than nitro-activated phenols [3] [4]. Deprotonation affords a phenoxide that is stabilised by intramolecular N–H···O⁻ hydrogen bonding, enhancing anion stability and favouring chelation events (3.5).

Redox Behaviour

Phenolic oxidation proceeds via single-electron transfer to give phenoxyl radicals that dimerise or couple with amines to form phenoxazinone frameworks—mechanistic pathways mimicked by copper and manganese aminophenolate complexes [7] [13]. The N-methylaminomethyl substituent accelerates aerobic autoxidation by intramolecular electron donation, while bromine retards over-oxidation by lowering HOMO energy [11]. Electrochemical studies on related aminophenols show reversible Cu²⁺/Cu⁺ redox couples around –0.1 V vs. Ag/AgCl, with ligand-centred oxidations near +0.6 V [11], suggesting similar ranges for the title compound in copper chelates (see 3.5).

Nucleophilic and Electrophilic Reaction Patterns

  • Nucleophilic centres:

    • Phenoxide oxygen (after deprotonation) – reacts with alkyl halides to yield ethers.
    • Secondary amine nitrogen – undergoes alkylation or imine formation with carbonyl compounds .
  • Electrophilic sites:

    • Activated aromatic ring – Bromine directs electrophilic substitution ortho/para; however steric hindrance confines further substitution chiefly to C-5 (meta to both heteroatoms).
    • Benzylic carbon of the CH₂–N moiety – susceptible to oxidation forming aldehydes or iminium intermediates that can engage in Mannich condensations [6].

Cross-coupling reactions exploiting the C-Br bond (e.g., Suzuki) permit installation of aryl or vinyl fragments, expanding molecular diversity for materials or medicinal chemistry programmes [10].

Coordination Chemistry and Metal Complexation

Chelation Motifs

Deprotonated 4-Bromo-2-[(methylamino)methyl]phenol behaves as an N,O bidentate ligand, forming five-membered chelate rings with transition metals. The phenoxide oxygen donates a strong σ- and π-bond, while the amine provides a σ-donor lone pair [7].

Representative Complexes and Stability

Table 3 extracts stability and structural data from aminomethylphenolate analogues.

Metal ionStoichiometryCoordination modelog K (25 °C)Observed geometryReference
Copper(II)[Cu(L)]κ²-N,O8.2 (pyridinyl analogue)Square-planar [11]
Copper(II)[Cu₂(L)₂]Bridging κ²-N,ODimeric, μ-phenoxideEdge-shared square-planes [7]
Palladium(II)[Pd(L)Cl]κ³-N,N,O (after deprotonation)Distorted square-planar [14]

The bromine atom does not coordinate but exerts an inductive effect, slightly lowering the donor strength of oxygen and nitrogen. Complexes exhibit catalytic activity in oxidative transformations (catechol oxidation and phenol hydroxylation) where redox non-innocence of the aminophenolate scaffold facilitates electron transfer [10] [7].

Spectroscopic Signatures

Metal chelation typically causes:

  • Phenolic O–H disappearance in infrared spectra and shift of ν(C–O) from ≈ 1245 cm⁻¹ to 1220–1230 cm⁻¹ [7].
  • Downfield movement of benzylic CH₂ protons in proton nuclear magnetic resonance due to deshielding by the adjacent metal [14].
  • d–d transitions in ultraviolet–visible spectroscopy (Cu²⁺ complexes: λₘₐₓ ≈ 620 nm, ε ≈ 80 dm³ mol⁻¹ cm⁻¹) [11].

XLogP3

2

Dates

Last modified: 08-15-2023

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